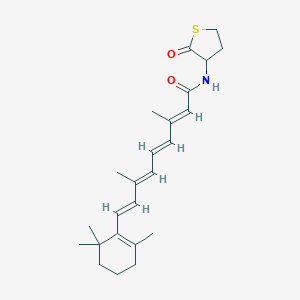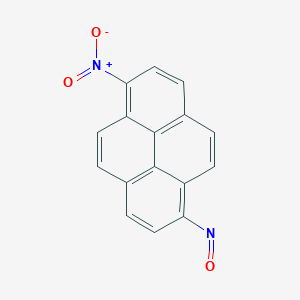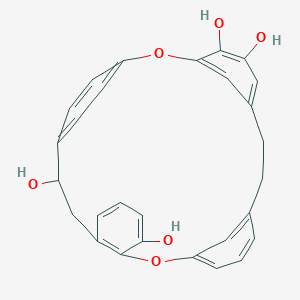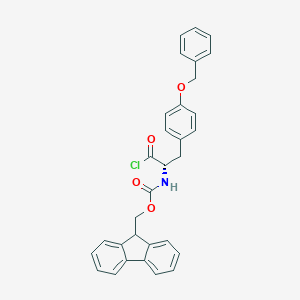
N-Homocysteine thiolactonyl retinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Homocysteine thiolactonyl retinamide (NH-TRL) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a derivative of vitamin A and is known to exhibit anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-Homocysteine thiolactonyl retinamide is not fully understood. However, it is believed that this compound exerts its anti-tumor and anti-inflammatory effects by modulating the expression of various genes and proteins involved in these processes. It has been shown to activate the retinoic acid receptor (RAR) and retinoid X receptor (RXR), which are transcription factors that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Homocysteine thiolactonyl retinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It is also stable under various conditions and can be easily stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological processes are not fully understood. It is also a complex compound that requires specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for research on N-Homocysteine thiolactonyl retinamide. One direction is to investigate its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and cardiovascular diseases. Another direction is to study its mechanism of action and identify the genes and proteins that are involved in its anti-tumor and anti-inflammatory effects. Additionally, it would be interesting to explore the potential synergistic effects of this compound with other compounds or therapies.
Métodos De Síntesis
N-Homocysteine thiolactonyl retinamide is synthesized by reacting all-trans-retinoic acid with homocysteine thiolactone in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and produces this compound with high yield and purity.
Aplicaciones Científicas De Investigación
N-Homocysteine thiolactonyl retinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and cardiovascular diseases. It has been shown to exhibit anti-tumor and anti-inflammatory properties by inhibiting the proliferation of cancer cells and reducing the production of pro-inflammatory cytokines.
Propiedades
| 105918-76-1 | |
Fórmula molecular |
C24H33NO2S |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-N-(2-oxothiolan-3-yl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H33NO2S/c1-17(11-12-20-19(3)10-7-14-24(20,4)5)8-6-9-18(2)16-22(26)25-21-13-15-28-23(21)27/h6,8-9,11-12,16,21H,7,10,13-15H2,1-5H3,(H,25,26)/b9-6+,12-11+,17-8+,18-16+ |
Clave InChI |
ZFLMWSDRGYCDJF-LYKFAKFTSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2CCSC2=O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C |
Sinónimos |
N-homocysteine thiolactonyl retinamide NHCTR thioretinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)





![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)




![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)
